molecular formula C18H21ClN4O2 B2681649 2-(4-Chlorophenyl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 946371-49-9

2-(4-Chlorophenyl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No.: B2681649
CAS No.: 946371-49-9
M. Wt: 360.84
InChI Key: FPYJJNNPMBAOPG-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone is a synthetic small molecule composed of a chlorophenyl group and a methoxy-methylpyrimidine ring, linked by a piperazine-containing ethanone chain. This structure is characteristic of compounds investigated for their potential in oncology and chemical biology research. While specific data on this compound is limited, its molecular framework suggests significant research value. Compounds featuring pyrimidine and piperazine cores have demonstrated potent activity in biomedical research. For instance, structurally similar piperazine-linked pyrimidine derivatives have been developed as inhibitors of the NF-κB signaling pathway, a key therapeutic target in breast cancer, with studies showing they can inhibit cancer cell viability and induce apoptosis . Furthermore, other piperazine-containing thiouracil amides have been identified as inhibitors of Poly (ADP-ribose) Polymerase (PARP), an enzyme critical for DNA repair in cancer cells, leading to the loss of viability in human breast cancer cell lines . The chlorophenyl moiety, a common feature in many pharmacologically active compounds, is often associated with enhanced biological activity and metabolic stability . The specific arrangement of the 4-chlorophenyl group and the 6-methoxy-2-methylpyrimidine ring in this molecule makes it a compelling candidate for researchers exploring new small-molecule probes. Its potential mechanisms of action may involve interaction with key enzymatic targets or transcription factors, similar to its structural analogs. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2/c1-13-20-16(12-17(21-13)25-2)22-7-9-23(10-8-22)18(24)11-14-3-5-15(19)6-4-14/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYJJNNPMBAOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-Chlorophenylacetic Acid: This can be achieved through the chlorination of phenylacetic acid.

    Formation of 4-Chlorophenylacetyl Chloride: This intermediate is synthesized by reacting 4-chlorophenylacetic acid with thionyl chloride.

    Synthesis of 4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazine: This involves the reaction of 6-methoxy-2-methylpyrimidine with piperazine under controlled conditions.

    Final Coupling Reaction: The final step involves the coupling of 4-chlorophenylacetyl chloride with 4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Synthesis and Structure

The synthesis of this compound involves the reaction of 4-chlorobenzoyl chloride with a piperazine derivative that contains a methoxypyrimidine moiety. The resulting structure features a chlorophenyl group and a piperazine ring, which are critical for its biological activity.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activities. For instance, studies have shown that related piperazine compounds can inhibit the activity of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP leads to increased apoptosis in cancer cells, making these compounds promising candidates for cancer therapy .

Table 1: Anticancer Activity of Related Compounds

CompoundIC50 (μM)Mechanism of Action
Compound 5e18PARP inhibition
Thiouracil amidesVariesInduction of apoptosis

Neuropharmacological Applications

The compound has also been studied for its effects on the central nervous system. It acts as a modulator of dopamine receptors, particularly the D3 receptor, which is implicated in various neurological disorders such as schizophrenia and Parkinson's disease. The structural features of the compound allow it to interact effectively with these receptors, potentially leading to therapeutic benefits .

Table 2: Neuropharmacological Effects

Receptor TargetEffectPotential Application
Dopamine D3 receptorModulationTreatment of schizophrenia
mGlu5 receptorAllosteric modulationManagement of anxiety disorders

Case Study 1: Breast Cancer Treatment

In a study published in Molecules, researchers explored the efficacy of piperazine derivatives against human breast cancer cells. The study demonstrated that certain derivatives, including those related to 2-(4-Chlorophenyl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone, showed significant cytotoxicity and induced cell cycle arrest .

Case Study 2: Neurological Disorders

Another investigation focused on the neuropharmacological properties of similar compounds. The findings suggested that these compounds could mitigate symptoms associated with dopamine dysregulation, offering new avenues for treatment strategies in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analogues and Modifications

The compound shares structural motifs with several pharmacologically active derivatives (Table 1):

Compound Name Key Structural Features Target/Activity Reference ID
(S)-2-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethanone Pyridine instead of pyrimidine; trifluoromethylphenyl on piperazine CYP51 inhibitor (anti-Trypanosoma cruzi)
2-(Benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives Benzylamino substitution on 4-chlorophenyl; no pyrimidine HIV-1 reverse transcriptase inhibition (IC50: 0.8–12.5 μM)
1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one Thiophene and trifluoromethylpyridine substituents; extended alkyl chain Anticancer (structural evaluation only)
[4-[[4-(4-Chlorophenyl)pyrimidin-2-yl]amino]phenyl][4-(2-hydroxyethyl)piperazin-1-yl]methanone Hydroxyethyl-piperazine; pyrimidinylamino group Undisclosed (structural analog in CYP51 studies)

Table 1. Structural analogs and their biological targets.

Pharmacological Activity Comparison

Anti-Parasitic Activity

  • CYP51 Inhibition : The pyridine-based analog UDO () exhibits potent inhibition of T. cruzi CYP51 (IC50 ~0.1 μM), comparable to posaconazole. The trifluoromethyl group enhances binding affinity via hydrophobic interactions with the enzyme’s active site. The target compound’s methoxy and methyl groups on pyrimidine may reduce potency compared to UDO’s trifluoromethyl group .
  • Mechanistic Insights : Crystallographic data () show that the chlorophenyl and piperazine groups in UDO anchor the molecule in CYP51’s substrate-binding pocket. The target compound’s pyrimidine ring could mimic this interaction but with altered electronic properties .

Antiviral Activity

  • HIV-1 RT Inhibition: Derivatives with benzyl(4-chlorophenyl)amino-piperazine scaffolds () show moderate RT inhibition (IC50: 1.2–12.5 μM). The absence of a pyrimidine ring in these analogs suggests that the target compound’s pyrimidine moiety may enhance specificity for other targets .

Structure-Activity Relationship (SAR) Insights

  • Piperazine Substitution : Trifluoromethylphenyl (UDO) > methoxypyrimidinyl (target compound) in lipophilicity and CYP51 binding .
  • Aromatic Moieties: 4-Chlorophenyl is critical for target engagement across analogs; replacing it with benzylamino () shifts activity to HIV-1 RT .
  • Heterocyclic Rings : Pyrimidine (target compound) vs. pyridine (UDO) alters electronic density and hydrogen-bonding capacity, influencing target selectivity .

Biological Activity

The compound 2-(4-Chlorophenyl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone (CAS Number: 946225-54-3) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H19ClN4O2C_{17}H_{19}ClN_{4}O_{2}, with a molecular weight of 346.8 g/mol. The structure includes a chlorophenyl group, a piperazine moiety, and a methoxypyrimidine substituent, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₇H₁₉ClN₄O₂
Molecular Weight346.8 g/mol
CAS Number946225-54-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is hypothesized that the compound may modulate enzyme activity or receptor binding, leading to various pharmacological effects. Studies have suggested that it may act on pathways related to cancer cell proliferation and microbial resistance.

Antimicrobial Activity

Recent studies have reported the compound's efficacy against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis. In a study evaluating several derivatives, one compound demonstrated significant activity with an IC90 value of approximately 40.32 μM against M. tuberculosis H37Ra . This suggests that derivatives of this compound may serve as potential anti-tubercular agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it exhibits moderate to significant efficacy against human breast cancer cells, with IC50 values around 18 μM . The mechanism involves the inhibition of poly(ADP-ribose) polymerase (PARP) activity, which is crucial for DNA repair processes in cancer cells. This inhibition leads to increased apoptosis in cancerous cells, highlighting its potential as a chemotherapeutic agent.

Case Studies and Research Findings

  • Study on Antitubercular Activity :
    • Objective : Evaluate the effectiveness of synthesized compounds against M. tuberculosis.
    • Findings : Five compounds exhibited IC90 values ranging from 3.73 to 4.00 μM, indicating strong antitubercular activity .
  • Research on Anticancer Effects :
    • Objective : Assess the impact on human breast cancer cell lines.
    • Findings : The compound showed significant inhibition of PARP1 activity and enhanced cleavage of PARP1, leading to increased apoptosis markers such as phosphorylated H2AX and caspase activation .
  • Docking Studies :
    • Purpose : To understand the interaction dynamics with target proteins.
    • Outcome : Molecular docking revealed favorable interactions between the compound and target enzymes, suggesting potential for further drug development .

Toxicity and Safety Profile

Preliminary cytotoxicity assessments indicate that the compound is nontoxic to human embryonic kidney cells (HEK-293), supporting its safety for further development in therapeutic applications .

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